molecular formula C15H16F3N3O3 B2755746 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 868680-59-5

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2755746
CAS No.: 868680-59-5
M. Wt: 343.306
InChI Key: XNVUWPKDHFBVGQ-UHFFFAOYSA-N
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Description

2-(4-Ethyl-2,3-dioxopiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound of interest in medicinal chemistry and biological research. The structure features a 1-phenyl-2,3-dioxopiperazine moiety, a functional group found in established antibiotic agents such as piperacillin, where it contributes to the molecule's binding affinity and pharmacokinetic profile . This suggests potential research applications for this compound as a key intermediate or building block in the synthesis and development of novel pharmacologically active molecules. The presence of the electron-withdrawing trifluoromethyl group on the phenylacetamide side chain can enhance metabolic stability and influence the compound's lipophilicity, making it a valuable subject for structure-activity relationship (SAR) studies. Researchers can leverage this acetamide in exploring new enzyme inhibitors or as a precursor in organic synthesis. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O3/c1-2-20-6-7-21(14(24)13(20)23)9-12(22)19-11-5-3-4-10(8-11)15(16,17)18/h3-5,8H,2,6-7,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVUWPKDHFBVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylamine with diethyl oxalate to form ethyl 2,3-dioxopiperazine.

    Introduction of the Acetamide Group: The acetamide group is introduced by reacting the piperazine derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

    Attachment of the Trifluoromethyl-Substituted Phenyl Ring: The final step involves coupling the acetamide intermediate with 3-(trifluoromethyl)aniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or piperazines.

Scientific Research Applications

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.

    Materials Science: The compound can be used in the development of novel polymers and materials with unique properties.

    Biological Studies: It can serve as a probe for studying enzyme-substrate interactions and protein-ligand binding.

Mechanism of Action

The mechanism of action of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a receptor and modulate its activity, thereby influencing signal transduction pathways.

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name Core Structure Piperazine/Other Substituent Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound 2,3-Dioxopiperazine 4-Ethyl ~393.3 (calculated) Not reported Trifluoromethylphenyl, dioxopiperazine
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (14) Piperazine 4-Phenyl 409.9 198–200 Trifluoromethylphenyl, phenylpiperazine
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (13) Benzothiazole N/A 435.3 Not reported Dual trifluoromethyl groups, benzothiazole
Compound 49 Piperazine 4-Ethyl (via methylene bridge) ~620.7 Not reported Trifluoromethylphenyl, acetamidopyridine

Key Observations:

  • Compared to benzothiazole-based analogs (e.g., compound 13 ), the target lacks aromatic heterocycles but retains the trifluoromethylphenyl group, which is critical for bioactivity in multiple studies.
  • Compound 49 shares the 4-ethylpiperazinyl motif but incorporates a pyridinyl group, suggesting divergent biological targets (e.g., kinase inhibition).

Anticonvulsant Activity

  • Compound 14 (phenylpiperazine analog) demonstrated anticonvulsant activity in rodent models, with an ED₅₀ of 38.2 mg/kg . The trifluoromethylphenyl group likely enhances blood-brain barrier penetration, while the phenylpiperazine may modulate serotonin or dopamine receptors.
  • SAR Insight : Replacing phenylpiperazine with dioxopiperazine (as in the target compound) could reduce off-target receptor interactions due to the oxidized ring’s decreased basicity.

Anti-Infective and Kinase Inhibition

  • Thiazolotriazole-acetamide hybrids (e.g., compound 30 ) showed anti-infective activity (MIC: 2–8 µg/mL against S. aureus). The trifluoromethyl group here improves membrane permeability.
  • Compound 49 , a kinase inhibitor, highlights the importance of the 4-ethylpiperazinyl group in enhancing solubility and target binding. The target compound’s dioxopiperazine may offer similar benefits but with altered pharmacokinetics.

Key Research Findings and Implications

Trifluoromethyl Group Universality : The trifluoromethylphenyl moiety is a recurring motif in bioactive acetamides, enhancing both potency and metabolic stability across diverse therapeutic areas .

Piperazine vs. Dioxopiperazine : The dioxopiperazine core in the target compound may reduce off-target effects compared to traditional piperazines, as seen in anticonvulsant analogs .

Synthetic Challenges : Low yields in related compounds (e.g., 19% in ) underscore the need for improved catalytic methods or alternative coupling strategies.

Biological Activity

The compound 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a derivative of piperazine with significant biological activity. This article explores its pharmacological properties, particularly focusing on its anticonvulsant and antibacterial activities, supported by various studies and data tables.

  • Molecular Formula : C15H17N3O5
  • Molecular Weight : 319.31 g/mol
  • CAS Number : 63422-71-9
  • SMILES Notation : CCN1CCN(C(=O)NC@@Hc2ccccc2)C(=O)C1=O

Anticonvulsant Activity

Recent studies have demonstrated the anticonvulsant properties of this compound, particularly in animal models. The compound's effectiveness was evaluated using the maximal electroshock (MES) test, a standard method for assessing anticonvulsant activity.

Study Findings

A study synthesized several derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide, including the target compound. The results indicated that:

  • High Efficacy : Compounds with trifluoromethyl substitutions exhibited significantly higher anticonvulsant protection compared to their counterparts without this group.
  • Dose Dependency : The compound showed protective effects at doses of 100 mg/kg and 300 mg/kg in mice, with varying efficacy observed at different time intervals post-administration (0.5 h and 4 h).
CompoundDose (mg/kg)MES Protection Time (h)Observed Activity
Target Compound1000.5Effective
Target Compound3004Effective
Other Analogues1000.5 & 4Varying efficacy

The highest anticonvulsant activity was noted for derivatives containing the trifluoromethyl group, which enhanced their lipophilicity and potentially their central nervous system penetration.

Antibacterial Activity

In addition to its anticonvulsant properties, the compound has been investigated for antibacterial activity. It serves as an important intermediate in the synthesis of cephalosporin antibiotics.

The antibacterial effect is attributed to its ability to inhibit bacterial cell wall synthesis, similar to other β-lactam antibiotics. This mechanism is crucial for its role in developing new antimicrobial agents.

Case Studies and Research Findings

  • Synthesis and Evaluation :
    • A study published in Journal of Medicinal Chemistry reported the synthesis of various piperazine derivatives and their biological evaluation. The compounds were tested for both anticonvulsant and antibacterial activities, with promising results for those containing the dioxopiperazine moiety .
  • Pharmacological Profile :
    • The pharmacological profile indicates that compounds with higher lipophilicity tend to show delayed onset but prolonged action in anticonvulsant tests . This suggests a relationship between molecular structure and biological activity.
  • Comparative Analysis :
    • Comparative studies with established anticonvulsants like phenytoin showed that while the new derivatives were less effective than phenytoin, they still provided significant protection against seizures .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide?

  • Methodological Answer : The synthesis requires precise control of reaction conditions, including:

  • Base catalysis : Triethylamine is commonly used to neutralize HCl byproducts during amide bond formation .
  • Temperature : Reactions are typically conducted at room temperature or slightly elevated (40–60°C) to balance yield and side-product formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating high-purity product (>95%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : A multi-spectroscopic approach is essential:

  • NMR : 1^1H and 13^{13}C NMR verify proton environments and carbon frameworks, particularly the dioxopiperazin and trifluoromethylphenyl moieties .
  • LCMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+^+ ion) and detects impurities .
  • FT-IR : Peaks at ~1650–1700 cm1^{-1} validate carbonyl groups in the dioxopiperazin and acetamide regions .

Q. What are the primary biological targets hypothesized for this compound?

  • Methodological Answer : Structural analogs suggest potential interactions with:

  • Dopamine receptors : The ethyl-dioxopiperazin moiety may engage D2/D3 receptors, requiring radioligand displacement assays (e.g., 3^3H-spiperone) to quantify affinity .
  • Acetylcholinesterase (AChE) : The trifluoromethylphenyl group could enhance hydrophobic binding to AChE’s peripheral site, assessed via Ellman’s assay .
  • Kinase inhibition : Computational docking (AutoDock Vina) predicts interactions with ATP-binding pockets in kinases like CDK2 or EGFR .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across structural analogs?

  • Methodological Answer :

  • SAR studies : Systematically vary substituents (e.g., ethyl vs. methyl on piperazin) to isolate pharmacophores. For example, ethyl groups enhance metabolic stability but reduce solubility .
  • Orthogonal assays : Combine enzymatic assays (e.g., AChE inhibition) with cell-based models (e.g., SH-SY5Y neuroblastoma) to distinguish target-specific effects from cytotoxicity .
  • Physicochemical profiling : LogP and pKa measurements (via shake-flask/HPLC) correlate lipophilicity with membrane permeability discrepancies .

Q. What strategies mitigate metabolic instability in in vivo studies?

  • Methodological Answer :

  • Isotope labeling : 14^{14}C-tracing at the acetamide carbonyl identifies primary metabolic pathways (e.g., hepatic CYP3A4 oxidation) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability, followed by enzymatic cleavage in target tissues .
  • Microsomal stability assays : Incubate with rat/human liver microsomes to predict clearance rates and guide dosing regimens .

Q. How can computational modeling guide the optimization of this compound’s selectivity?

  • Methodological Answer :

  • Molecular dynamics simulations : Simulate binding to off-target receptors (e.g., 5-HT2A_{2A}) to identify steric clashes or unfavorable electrostatic interactions .
  • Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., replacing trifluoromethyl with cyano) to prioritize synthetic targets .
  • ADMET prediction : Tools like SwissADME forecast blood-brain barrier penetration, critical for CNS-targeted applications .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50_{50} values for kinase inhibition?

  • Methodological Answer :

  • Assay standardization : Use recombinant kinases (e.g., Carna Biosciences) under uniform ATP concentrations (1 mM) and buffer conditions (pH 7.4) .
  • Counter-screening : Test against kinase panels (e.g., KinomeScan) to rule out pan-inhibitory effects .
  • Data normalization : Express IC50_{50} relative to positive controls (e.g., staurosporine) to minimize inter-lab variability .

Experimental Design Challenges

Q. What in vitro models are most suitable for evaluating neuroprotective effects?

  • Methodological Answer :

  • Primary neuronal cultures : Rat cortical neurons exposed to oxidative stress (H2_2O2_2) or Aβ oligomers model Alzheimer’s-like pathology .
  • Glial co-cultures : Include astrocytes to assess neuroinflammation modulation via cytokine profiling (IL-6, TNF-α) .
  • Patch-clamp electrophysiology : Measure NMDA receptor currents to probe glutamatergic signaling effects .

Methodological Resources

  • Synthetic protocols : Refer to multi-step procedures in .
  • Target validation : Radioligand binding assays in , kinase panels in .
  • Computational tools : Docking (AutoDock Vina ), ADMET (SwissADME ).

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